1-Aminonaphthalene-8-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminonaphthalene-8-methanol is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and a methanol group at the eighth position of the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Aminonaphthalene-8-methanol typically involves the reduction of 1-nitronaphthalene followed by specific functional group modifications. One common method is the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine . The subsequent introduction of a methanol group at the eighth position can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions.
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
1-Aminonaphthalene-8-methanol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form tetrahydro derivatives using sodium in boiling amyl alcohol.
Major products formed from these reactions include 1-naphthoquinone, tetrahydro-1-naphthylamine, and various azo dyes.
Wissenschaftliche Forschungsanwendungen
1-Aminonaphthalene-8-methanol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Aminonaphthalene-8-methanol and its derivatives involves binding to specific molecular targets. For instance, 8-anilinonaphthalene-1-sulfonic acid binds to hydrophobic pockets of proteins, which can be used to study protein folding and interactions . The compound’s ability to interact with various functional groups and participate in hydrogen bonding makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-Aminonaphthalene-8-methanol can be compared with other similar compounds, such as:
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the production of dyes and as a precursor for various chemical reactions.
2-Naphthylamine: Another naphthalene derivative with similar applications but different positional isomerism, affecting its chemical properties and reactivity.
1-Naphthol: A hydroxyl derivative of naphthalene, used in the synthesis of dyes and as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical properties and reactivity compared to its analogs.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications in scientific research and industry
Eigenschaften
Molekularformel |
C11H11NO |
---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(8-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7,12H2 |
InChI-Schlüssel |
KRSIKTZBNDFBDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.